![molecular formula C20H18ClNO B1393876 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-55-3](/img/structure/B1393876.png)
2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride
Overview
Description
Scientific Research Applications
Fluorescence Derivatization in Liquid Chromatography
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, demonstrates high sensitivity as a fluorescence derivatization reagent for alcohols and primary amines in high-performance liquid chromatography. It effectively reacts with alcohols or phenol to produce fluorescent esters, which are separable on reversed-phase columns (Yoshida, Moriyama, & Taniguchi, 1992); (Yoshida, Moriyama, Nakamura, & Taniguchi, 1993).
Organometallic Chemistry and Photophysical Properties
In organometallic chemistry, quinoline derivatives are utilized in the synthesis and study of metal complexes. For instance, tricarbonylrhenium(I) complexes based on bidentate heterocyclic N–N ligands, including 2-(benzo[d]-X-azol-2-yl)-4-methylquinoline, have been synthesized and characterized for their photophysical properties and electronic structure (Albertino et al., 2007).
Luminescent Metal Complexes
Quinoline derivatives are components in luminescent metal complexes. Such complexes exhibit unique photophysical properties and have potential applications in organic light-emitting diodes (OLEDs). Studies have shown how these complexes can be sensitive to their morphological states and external stimuli, which is crucial for their function in OLEDs (Ku et al., 2015).
Synthesis of Heterocyclic Compounds
Quinoline derivatives are essential in the synthesis of various heterocyclic compounds. For example, reactions involving quinoline derivatives lead to the formation of complex structures like pyrazolo[1,2-b]indazole, 4H-3,1-benzoxazine, and other quinoline derivatives, demonstrating their versatility in organic synthesis (Molina et al., 1993).
Coordination Chemistry
In coordination chemistry, quinoline derivatives like 8-methylquinoline are used to synthesize various metal complexes, revealing insights into bonding interactions and molecular structures. These studies contribute significantly to our understanding of complex formation and stabilization (Deeming et al., 1978).
properties
IUPAC Name |
6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-12(2)14-5-7-15(8-6-14)19-11-17(20(21)23)16-10-13(3)4-9-18(16)22-19/h4-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAVXKUOXIXFRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168154 | |
Record name | 6-Methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601168154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160253-55-3 | |
Record name | 6-Methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601168154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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